molecular formula C17H20N2O3S B2746640 Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339031-48-0

Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2746640
CAS RN: 339031-48-0
M. Wt: 332.42
InChI Key: SCGHESGLLLZSHP-UHFFFAOYSA-N
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Description

The compound is an ester, as suggested by the “ethyl … carboxylate” portion of the name. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, often represented as “C6H5”. The “sec-butylsulfanyl” part suggests the presence of a secondary butyl group (a four-carbon chain) attached via a sulfur atom .

Scientific Research Applications

Synthesis and Cyclization Reactions

Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is used in synthesis and cyclization reactions to create new compounds. For instance, its derivates have shown potent effects on increasing the reactivity of cellobiase, an enzyme crucial in biochemistry (Abd & Awas, 2008).

Antimicrobial Activity

This compound also plays a role in the synthesis of heterocyclic compounds with potential antimicrobial properties. Such synthesized compounds have been evaluated against various bacteria and fungi, demonstrating significant activity in some cases (Sarvaiya, Gulati, & Patel, 2019).

Antimycobacterial Agents

In another study, derivatives of this compound were synthesized and tested for in vitro activity against Mycobacterium tuberculosis. Some derivatives showed high efficacy, significantly surpassing that of first-line anti-tuberculosis drugs (Raju et al., 2010).

Herbicidal Activities

This compound is also used in synthesizing pyridazine derivatives with notable herbicidal activities. Some derivatives have been found to exhibit herbicidal effects comparable or superior to commercial herbicides (Xu et al., 2008).

Catalysis in Chemical Reactions

It has also been used in catalysis for [4 + 2] annulations, leading to the formation of highly functionalized tetrahydropyridines, which are useful in various chemical syntheses (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

ethyl 4-butan-2-ylsulfanyl-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-12(3)23-14-11-15(20)19(13-9-7-6-8-10-13)18-16(14)17(21)22-5-2/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGHESGLLLZSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(sec-butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

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